molecular formula C22H31N5O B2369814 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923245-15-2

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2369814
CAS No.: 923245-15-2
M. Wt: 381.524
InChI Key: WYDAZOOGYFOVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

    Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to the combination of its piperazine and pyrimidine rings with a tert-butylbenzoyl group. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-6-23-19-15-16(2)24-21(25-19)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(3,4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAZOOGYFOVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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